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Compound of Interest

Compound Name: MC-Val-Cit-PAB-Auristatin E

Cat. No.: B12427514 Get Quote

Auristatin E and its synthetic derivatives represent a class of exceptionally potent antimitotic

agents, forming the cytotoxic payload in numerous antibody-drug conjugates (ADCs) that have

revolutionized targeted cancer therapy.[1][2] Derived from the natural marine product dolastatin

10, these peptide-based compounds exhibit cytotoxicity at sub-nanomolar concentrations,

making them too toxic for systemic administration as standalone agents.[1][3] However, when

conjugated to a monoclonal antibody targeting a tumor-specific antigen, they can be delivered

with high precision to cancer cells, maximizing efficacy while minimizing off-target toxicity.[1]

This guide provides an in-depth examination of the structural features of key auristatin

derivatives, their mechanism of action, structure-activity relationships, and the experimental

protocols used for their analysis.

Core Structure and Key Derivatives
Auristatins are synthetic analogs of dolastatin 10.[3] The core structure is a pentapeptide, with

two of the most clinically relevant derivatives being Monomethyl Auristatin E (MMAE) and

Monomethyl Auristatin F (MMAF).[1]

Monomethyl Auristatin E (MMAE): Comprises four amino acids—monomethylvaline (MeVal),

valine (Val), dolaisoleuine (Dil), and dolaproine (Dap)—and a C-terminal norephedrine group.

[4] MMAE is cell-permeable, which allows it to exert a "bystander effect," killing adjacent

antigen-negative tumor cells after being released from the target cell.[1]

Monomethyl Auristatin F (MMAF): Structurally similar to MMAE, but the C-terminal

norephedrine is replaced by a phenylalanine (Phe) residue.[3][4] This substitution introduces
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a charged carboxyl group at physiological pH, making MMAF less permeable to cell

membranes and largely restricting its cytotoxic activity to the targeted cancer cell.[1][3]

The structure of these molecules is often discussed in terms of five subunits, P1 through P5,

which provides a framework for structure-activity relationship (SAR) studies.[5] Modifications to

the N-terminal (P1) and C-terminal (P5) subunits have been a primary focus of research to

modulate activity and physicochemical properties.[5][6]

Mechanism of Action: Tubulin Inhibition
The primary mechanism of action for auristatin derivatives is the potent inhibition of tubulin

polymerization.[1] By binding to tubulin dimers at the vinca domain, they disrupt the formation

and dynamics of microtubules, which are critical for forming the mitotic spindle during cell

division.[3][4] This interference leads to cell cycle arrest in the G2/M phase, ultimately inducing

apoptosis (programmed cell death).[1][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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